Sivelestat

Catalog No.
S002398
CAS No.
127373-66-4
M.F
C20H22N2O7S
M. Wt
434.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sivelestat

CAS Number

127373-66-4

Product Name

Sivelestat

IUPAC Name

2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetic acid

Molecular Formula

C20H22N2O7S

Molecular Weight

434.5 g/mol

InChI

InChI=1S/C20H22N2O7S/c1-20(2,3)19(26)29-13-8-10-14(11-9-13)30(27,28)22-16-7-5-4-6-15(16)18(25)21-12-17(23)24/h4-11,22H,12H2,1-3H3,(H,21,25)(H,23,24)

InChI Key

BTGNGJJLZOIYID-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)O

Synonyms

N-(2-(4-(2,2-dimethylpropionyloxy)phenylsulfonylamino)benzoyl)aminoacetic acid, ONO 5046, ONO-5046, Ono-EI-600, sivelestat

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)O

The exact mass of the compound Sivelestat is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of N-acylglycine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Mechanism of Action

Sivelestat functions as a selective neutrophil elastase inhibitor. Neutrophils are a type of white blood cell involved in the immune response. Neutrophil elastase is an enzyme released by neutrophils that can break down tissue during inflammation. By inhibiting this enzyme, sivelestat has the potential to modulate inflammatory processes [].

Research Areas

Sivelestat is being studied in various scientific research areas, including:

  • Acute Lung Injury (ALI): ALI is a serious respiratory condition where fluid builds up in the lungs. Research has investigated sivelestat's ability to reduce inflammation and improve lung function in ALI patients [].
  • Chronic Obstructive Pulmonary Disease (COPD): COPD is a lung disease that makes breathing difficult. Studies are exploring if sivelestat can help manage inflammation associated with COPD [].
  • Other Conditions: Scientific research is also examining sivelestat's potential role in other conditions, such as idiopathic pulmonary fibrosis and ischemia-reperfusion injury [, ].

Sivelestat, chemically known as 2-[(2-{4-[(2,2-dimethylpropanoyl)oxy]benzenesulfonamido}phenyl)formamido]acetic acid, is a potent and selective inhibitor of neutrophil elastase. This compound is primarily utilized in clinical settings for treating acute lung injury and respiratory distress syndrome. Its mechanism of action involves the inhibition of neutrophil elastase, a serine protease that contributes to tissue damage during inflammatory responses. By blocking this enzyme, Sivelestat helps mitigate inflammation and tissue injury, making it a valuable therapeutic agent in critical care medicine .

Sivelestat works by competitively inhibiting HNE. It binds to the enzyme's active site, preventing it from breaking down elastin and other proteins in the lung tissue. This helps to reduce inflammation and lung injury, which is beneficial in conditions like ARDS [, ].

Clinical trials suggest Sivelestat is generally well-tolerated with a favorable safety profile [, ]. However, some reported side effects include diarrhea, nausea, and rash []. More research is needed to determine its long-term safety and potential interactions with other medications.

Current Research and Applications

  • Cardiopulmonary bypass-induced lung injury []
  • Neuropathic pain (preliminary studies) []
  • COVID-19 related complications (due to its potential role in regulating inflammation) []

Sivelestat functions as an acyl-enzyme inhibitor, specifically targeting the active site of neutrophil elastase. The interaction between Sivelestat and the enzyme leads to the formation of a stable HNE-Sivelestat complex, which effectively inhibits elastase activity. Studies have shown that the compound exhibits an inhibitory constant (IC50) in the low nanomolar range (approximately 44 nM), indicating its high potency against neutrophil elastase . The compound's structure allows it to form hydrogen bonds and hydrophobic interactions with key residues in the enzyme's active site, further stabilizing the inhibitor-enzyme complex.

The synthesis of Sivelestat involves several key steps, including the formation of sulfonamide and acetic acid derivatives. A notable method includes the reaction of 4-aminobenzenesulfonamide with various acylating agents to introduce the pivalate moiety, followed by subsequent reactions to form the final product. Recent studies have focused on optimizing these synthesis routes to enhance yield and purity while minimizing impurities . The identification of impurities during synthesis has also led to further investigations into related compounds.

Sivelestat is primarily applied in treating acute respiratory distress syndrome and other inflammatory conditions associated with neutrophil activation. Its role in critical care extends to organ transplantation and trauma management, where it aids in reducing inflammatory responses and improving patient outcomes . Furthermore, ongoing research is exploring its potential applications in treating other diseases characterized by excessive neutrophil activity.

Interaction studies have shown that Sivelestat selectively binds to neutrophil elastase without significantly affecting other serine proteases. This selectivity is crucial for minimizing side effects associated with broader protease inhibition. Molecular modeling studies indicate that Sivelestat's binding affinity is influenced by its structural features, allowing for effective competition with substrate molecules for the enzyme's active site . These studies provide insights into optimizing Sivelestat's design for enhanced efficacy.

Sivelestat belongs to a class of compounds known as serine protease inhibitors. Here are some similar compounds along with a comparison highlighting Sivelestat's uniqueness:

Compound NameMechanism of ActionClinical UseUnique Features
AztreonamBeta-lactam antibioticTreats Gram-negative infectionsTargets bacterial cell wall synthesis
AprotininSerine protease inhibitorReduces bleeding during surgeryBroad-spectrum protease inhibition
ElastatinalNeutrophil elastase inhibitorResearch use in inflammationNaturally occurring peptide
MarimastatMatrix metalloproteinase inhibitorCancer treatment researchInhibits multiple metalloproteinases

Sivelestat stands out due to its selective inhibition of neutrophil elastase specifically, making it particularly effective for conditions characterized by excessive neutrophil activity without broadly affecting other proteolytic pathways .

XLogP3

3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

434.11477222 g/mol

Monoisotopic Mass

434.11477222 g/mol

Heavy Atom Count

30

UNII

DWI62G0P59

MeSH Pharmacological Classification

Serine Proteinase Inhibitors

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Serine peptidases [EC:3.4.21.-]
ELANE [HSA:1991] [KO:K01327]

Other CAS

127373-66-4

Wikipedia

Sivelestat

Drug Warnings

/BOXED WARNING/ WARNINGS: SERIOUS INFECTIONS Patients treated with Humira are at increased risk for developing serious infections that may lead to hospitalization or death. Most patients who developed these infections were taking concomitant immunosuppressants such as methotrexate or corticosteroids. Humira should be discontinued if a patient develops a serious infection or sepsis. Reported infections include: Active tuberculosis, including reactivation of latent tuberculosis. Patients with tuberculosis have frequently presented with disseminated or extrapulmonary disease. Patients should be tested for latent tuberculosis before Humira use and during therapy. Treatment for latent infection should be initiated prior to Humira use. Invasive fungal infections, including histoplasmosis, coccidioidomycosis, candidiasis, aspergillosis, blastomycosis, and pneumocystosis. Patients with histoplasmosis or other invasive fungal infections may present with disseminated, rather than localized, disease. Antigen and antibody testing for histoplasmosis may be negative in some patients with active infection. Empiric anti-fungal therapy should be considered in patients at risk for invasive fungal infections who develop severe systemic illness. Bacterial, viral and other infections due to opportunistic pathogens. The risks and benefits of treatment with Humira should be carefully considered prior to initiating therapy in patients with chronic or recurrent infection. Patients should be closely monitored for the development of signs and symptoms of infection during and after treatment with Humira, including the possible development of tuberculosis in patients who tested negative for latent tuberculosis infection prior to initiating therapy. MALIGNANCY: Lymphoma and other malignancies, some fatal, have been reported in children and adolescent patients treated with TNF blockers, of which Humira is a member.
In August 2009, the US Food and Drug Administration (FDA) reported the results of a review of 147 cases of leukemia in adult and pediatric patients who received TNF blocking agents; these cases had been identified during postmarketing surveillance. Of the 147 cases, acute myeloid leukemia (44 cases), chronic lymphocytic leukemia (31 cases), and chronic myeloid leukemia (23 cases) were the most frequent types of leukemia reported. Four cases of leukemia also were reported in children. Most patients (61%) also were receiving other immunosuppressive drugs. There were a total of 30 deaths reported; leukemia was reported as the cause of 26 of the 30 deaths, and the event was associated with the use of TNF blocking agents. Leukemia generally occurred during the first 2 years of therapy. The interpretation of these findings was complicated by the fact that published epidemiologic studies suggest that patients with rheumatoid arthritis may be at increased risk of leukemia, independent of any treatment with TNF blocking agents. However, based on the available data, FDA has concluded that there is a possible association between treatment with TNF blocking agents and the development of leukemia in patients receiving these drugs. /Tumor necrosis factor blocking agents/
The possibility exists for agents that block tumor necrosis factor (TNF; TNF-a), including adalimumab, to affect host defenses against infections since TNF mediates inflammation and modulates cellular immune responses. Serious and sometimes fatal infections, including sepsis, tuberculosis, and opportunistic infections (e.g., pulmonary or disseminated histoplasmosis, coccidioidomycosis, blastomycosis), have been reported in patients receiving TNF blocking agents. Patients should be closely monitored during and after treatment with TNF blocking agents for the development of signs or symptoms of infection (e.g., fever, malaise, weight loss, sweats, cough, dyspnea, pulmonary infiltrates, serious systemic illness including shock). Many serious infections reported in patients receiving TNF blocking agents occurred in those receiving concomitant therapy with immunosuppressive agents that, in addition to their underlying condition, could have predisposed them to infections. In placebo-controlled trials in patients with rheumatoid arthritis, the rate of infection was 1 or 0.9 per patient-year in those receiving adalimumab or placebo, respectively; the rate of serious infection was 0.04 or 0.02 per patient-year, respectively. Serious infections have included pneumonia, septic arthritis, prosthetic infection, postsurgical infection, erysipelas, cellulitis, diverticulitis, and pyelonephritis. Tuberculosis (frequently disseminated or extrapulmonary at clinical presentation), invasive fungal infections, and other opportunistic infections also have occurred in patients receiving adalimumab or other TNF blocking agents. Most of the cases of tuberculosis occurred within the first 8 months following initiation of adalimumab therapy; these cases may reflect recrudescence of latent tuberculosis infection.
Exacerbation of clinical manifestations and/or radiographic evidence of demyelinating disorders, including multiple sclerosis, has been reported rarely in patients receiving adalimumab or other tumor necrosis factor blocking agents. Clinicians should exercise caution when considering adalimumab therapy in patients with preexisting or recent-onset CNS demyelinating disorders
For more Drug Warnings (Complete) data for Adalimumab (28 total), please visit the HSDB record page.

Biological Half Life

The single dose pharmacokinetics of adalimumab in rheumatoid arthritis (RA) patients were determined in several studies with intravenous doses ranging from 0.25 to 10 mg/kg. ... The mean terminal half-life was approximately 2 weeks, ranging from 10 to 20 days across studies.

Methods of Manufacturing

Adalimumab is produced by recombinant DNA technology in a mammalian cell expression system and is purified by a process that includes specific viral inactivation and removal steps.

General Manufacturing Information

Anti-immunoglobulin G1

Storage Conditions

Humira must be refrigerated at 2 to 8 °C (36 to 46 °F). DO NOT FREEZE. Protect the prefilled syringe from exposure to light. Store in original carton until time of administration.

Interactions

When abatacept and a tumor necrosis facto blocking agent were used concomitantly in patients with rheumatoid arthritis, an increased incidence of infection and serious infection was observed, with no substantial improvement in efficacy over that observed with a tumor necrosis facto blocking agent alone. Concomitant use of adalimumab and abatacept is not recommended.
An increased incidence of serious infection and an increased risk of neutropenia were observed when anakinra (a human interleukin-1 receptor antagonist) and etanercept (another agent that blocks tumor necrosis factor (TNF; TNF-a)) were used concomitantly in patients with rheumatoid arthritis.Similar toxicities would be expected with concomitant use of anakinra and other agents that block tumor necrosis factor, including adalimumab. Concomitant use of adalimumab and anakinra is not recommended.
Potential pharmacokinetic interaction (decreased clearance of adalimumab); dosage adjustment not recommended.

Dates

Last modified: 09-13-2023
[1]. Kawabata K, et al. ONO-5046, a novel inhibitor of human neutrophil elastase. Biochem Biophys Res Commun. 1991 Jun 14;177(2):814-20.

[2]. Imokawa S, et al. Acute respiratory failure due to pneumocystis pneumonia successfully treated with combined use of sivelestat sodium hydrate. Nihon Kokyuki Gakkai Zasshi. 2008 Jun;46(6):461-5.

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